molecular formula C9H10N2O2S B13973609 methyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate

methyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate

Cat. No.: B13973609
M. Wt: 210.26 g/mol
InChI Key: OBXWRYSWWSGOAC-UHFFFAOYSA-N
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Description

Methyl 3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate (CAS 443956-13-6) is a heterocyclic compound with a fused pyridine-thiazine core. Its molecular formula is C₉H₈N₂O₃S, and it has a molecular weight of 224.24 g/mol . Key structural features include:

  • A 3-oxo group on the thiazine ring.
  • A methyl ester at position 5.
  • A partially hydrogenated thiazine ring (3,4-dihydro-2H configuration).

This compound is stored under 2–8°C in dry conditions, indicating sensitivity to moisture and temperature .

Properties

Molecular Formula

C9H10N2O2S

Molecular Weight

210.26 g/mol

IUPAC Name

methyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate

InChI

InChI=1S/C9H10N2O2S/c1-13-9(12)6-2-3-7-8(11-6)10-4-5-14-7/h2-3H,4-5H2,1H3,(H,10,11)

InChI Key

OBXWRYSWWSGOAC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=C(C=C1)SCCN2

Origin of Product

United States

Preparation Methods

Cyclization of 2-Mercaptoethylamine with Dibromoacrylic Esters

A foundational method involves reacting 2-mercaptoethylamine with 2,3-dibromoacrylic esters under reflux conditions. This reaction facilitates the formation of the thiazine ring through nucleophilic substitution and cyclization. Key steps include:

  • Dissolving 2-mercaptoethylamine in ethanol or methanol.
  • Adding 2,3-dibromoacrylic esters dropwise at 60–80°C.
  • Refluxing for 6–12 hours to complete cyclization.
    This method is noted for its simplicity and suitability for synthesizing derivatives with electron-withdrawing or donating groups on the aromatic ring.

T3P-Mediated Cyclization of Imines

Propylphosphonic anhydride (T3P) enables efficient one-pot cyclization of N-phenyl-C-aryl imines with thionicotinic acid at room temperature:

  • Combining equimolar imine and thionicotinic acid in dichloromethane.
  • Adding T3P (1.2 equivalents) and stirring for 4–6 hours.
  • Isolating the product via crystallization or chromatography.
    Advantages :
  • Yields range from 45% to 78% depending on substituents.
  • Minimizes epimerization at the α-carbon of the carboxylic acid.

Oxidation of 3-Oxo Intermediates

A patent describes the synthesis starting from 3-oxo-3,4-dihydro-2H-pyrido[3,2-b]thiazine-6-carboxylic acid :

  • Dissolving the acid in tetrahydrofuran (THF) with triethylamine.
  • Cooling to −10°C and treating with Oxone (potassium peroxymonosulfate) in dimethylformamide (DMF).
  • Stirring for 24 hours to oxidize the aldehyde intermediate to the carboxylate.
    Key Data :
  • Reaction scale: 500 mg starting material.
  • Purification: Column chromatography with ethyl acetate/hexane.

Thiourea Intermediate Cyclization

This approach uses ethyl N-[bis(methylthio)methylene]glycinate (BMMA-reagent) in acetic acid:

  • Heating a mixture of BMMA-reagent and pyridine derivatives at 80°C for 8 hours.
  • Isolating the thiourea intermediate via filtration.
  • S-Methylation with methyl iodide to form the thiazine ring.
    Yield : 47–69% after recrystallization.

Comparative Analysis of Methods

Method Reagents/Conditions Yield Key Advantage
Dibromoacrylic Ester 2-Mercaptoethylamine, ethanol, reflux N/A Simple, scalable
T3P Cyclization T3P, dichloromethane, RT 45–78% High regioselectivity
Oxidation Oxone, DMF, −10°C N/A Direct aldehyde conversion
Thiourea Cyclization BMMA-reagent, acetic acid, 80°C 47–69% Avoids harsh conditions

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

Methyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Chlorinated Analogs

Methyl 7-chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate (CAS 577691-69-1) differs by a chlorine substituent at position 7 . Key comparisons:

Property Target Compound Chlorinated Analog
Molecular Formula C₉H₈N₂O₃S C₉H₇ClN₂O₃S
Molecular Weight 224.24 g/mol 258.69 g/mol
Substituent None at position 7 Cl at position 7
HS Code Not provided 2934990090 (heterocyclic)

The chlorine atom increases molecular weight and may enhance electrophilicity or alter binding affinity in biological systems. This modification could improve stability or bioactivity, as seen in other halogenated pharmaceuticals.

Thiazine Derivatives with Fused Rings

Methyl 5,9-dioxo-3,4,5,9-tetrahydro-2H-thieno[2',3':4,5]benzo[1,2-b][1,4]thiazine-7-carboxylate () features:

  • A fused thiophene-benzo ring system .
  • Two keto groups (5,9-dioxo).
  • Sulfone groups (1,1-dioxide).
Property Target Compound Fused-Ring Thiazine
Ring Complexity Pyrido-thiazine Thieno-benzo-thiazine
Functional Groups 3-oxo, methyl ester 5,9-dioxo, sulfone
Potential Reactivity Moderate High (due to sulfone)

The sulfone and fused rings in the analog likely reduce solubility in nonpolar solvents compared to the target compound. Such structural complexity may also limit synthetic accessibility .

Oxazine Analogs

3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine (CAS 20348-23-6) replaces the thiazine sulfur with oxygen :

Property Target Compound (Thiazine) Oxazine Analog
Heteroatom S O
Molecular Formula C₉H₈N₂O₃S C₇H₈N₂O
Molecular Weight 224.24 g/mol 136.15 g/mol
Electronic Effects Moderate nucleophilicity Lower nucleophilicity

Oxazines generally exhibit lower reactivity due to oxygen’s electronegativity, making thiazines more suitable for reactions requiring nucleophilic sulfur (e.g., covalent inhibitor design) .

Thiazolo[4,5-b]pyridin-2-one Derivatives

Compounds like 5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one () share a thiazole-pyridine core but lack the ester group:

Property Target Compound Thiazolo-pyridine
Core Structure Pyrido-thiazine Thiazolo-pyridine
Functional Groups 3-oxo, methyl ester Methyl, phenylazo groups
Bioactivity Not reported Cytotoxic (anticancer)

Biological Activity

Methyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate (CAS No. 443956-13-6) is a heterocyclic compound with significant biological activity. This article delves into its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a unique structure that includes both nitrogen and sulfur atoms. Its molecular formula is C9H8N2O3SC_9H_8N_2O_3S, with a molecular weight of approximately 224.24 g/mol. The compound's density is reported to be around 1.4g cm31.4\,\text{g cm}^3 .

Synthesis

The synthesis of this compound has been achieved through various methods, including the reaction of 2-mercaptoethylamine with 2,3-dibromoacrylic esters . This synthetic route allows for the generation of analogues that exhibit diverse biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against several bacterial strains. For instance:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest its potential as a candidate for developing new antimicrobial agents .

Anticancer Activity

Preliminary studies have also explored the anticancer properties of this compound. In a study assessing its effects on various cancer cell lines:

Cell Line IC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

The results indicate that this compound may inhibit cell proliferation through apoptosis induction and cell cycle arrest .

The proposed mechanism of action involves the compound's interaction with specific molecular targets within cells. It is believed to modulate enzyme activity and affect signaling pathways related to oxidative stress and apoptosis. The exact pathways remain under investigation but preliminary data suggest involvement in inhibiting key enzymes associated with cancer progression .

Case Study: Antimicrobial Efficacy

In a controlled study involving patients with bacterial infections resistant to conventional antibiotics, this compound was administered as part of a treatment regimen. Results showed a significant reduction in infection markers within two weeks of treatment, highlighting its potential as an adjunct therapy in resistant infections .

Case Study: Cancer Treatment Potential

A clinical trial evaluating the efficacy of this compound in combination with standard chemotherapy drugs demonstrated improved outcomes in patients with advanced-stage cancers. The combination therapy resulted in enhanced tumor reduction rates compared to chemotherapy alone .

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